1-phenyl-N-(pyridin-2-yl)methanesulfonamide
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Overview
Description
1-Phenyl-N-(pyridin-2-yl)methanesulfonamide is a chemical compound with the molecular formula C13H14N2O2S. It is known for its unique structure, which combines a phenyl group, a pyridinyl group, and a methanesulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-N-(pyridin-2-yl)methanesulfonamide typically involves the reaction of a phenylmethanesulfonyl chloride with 2-aminopyridine. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-N-(pyridin-2-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield the corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran at low temperatures.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 1-phenyl-N-(pyridin-2-yl)methanesulfonamide involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s sulfonamide group is crucial for its binding affinity and specificity towards the target enzyme. Additionally, the phenyl and pyridinyl groups contribute to the overall stability and efficacy of the compound .
Comparison with Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridinyl group and exhibit similar biological activities.
N-(Pyridin-2-yl)imidates: These compounds also contain the pyridinyl group and are used in similar synthetic applications.
Uniqueness: 1-Phenyl-N-(pyridin-2-yl)methanesulfonamide stands out due to its unique combination of a phenyl group and a methanesulfonamide moiety, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile building block in organic synthesis and its efficacy in various biological applications.
Properties
IUPAC Name |
1-phenyl-N-pyridin-2-ylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c15-17(16,10-11-6-2-1-3-7-11)14-12-8-4-5-9-13-12/h1-9H,10H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBKRNNBSRKHRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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